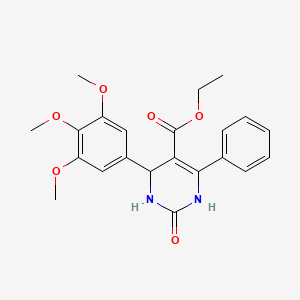

![molecular formula C26H18N6OS2 B2761937 3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 866143-93-3](/img/structure/B2761937.png)

3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

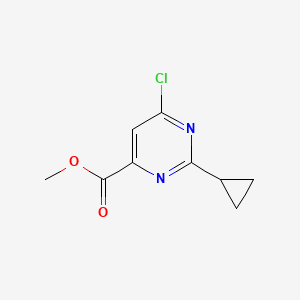

The compound is a complex organic molecule that contains several heterocyclic rings including pyrrole, thiophene, pyrazolo, pyrimidine, and benzothiazole . These types of compounds are often found in pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms would all influence its properties .Scientific Research Applications

Synthesis and Biological Activity

Antiproliferative Activity : Compounds with a structure incorporating elements such as the pyrimidine and benzothiazole moieties have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, certain derivatives exhibited selective cytotoxicity towards cancer cells compared to normal cells, indicating their potential as cancer therapeutic agents (Nagaraju et al., 2020) (Nagaraju et al., 2020).

Antimicrobial Activity : Research into heterocyclic compounds also encompasses the synthesis and evaluation of their antimicrobial properties. For instance, linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one structures have been shown to possess good inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Reddy et al., 2010).

Chemical Synthesis and Structural Diversity

Microwave-Assisted Synthesis : The microwave-assisted synthesis of heterocyclic compounds, including those with thiazole and benzothiazole moieties, provides an efficient method for generating structurally diverse libraries. These methods often result in rapid reactions, high yields, and reduced environmental impact due to solvent-free conditions (Deohate & Palaspagar, 2020).

Generation of Structurally Diverse Libraries : Utilizing starting materials such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride allows for the generation of a diverse array of compounds through various alkylation and ring closure reactions. This highlights the potential for creating a wide range of heterocyclic compounds with potential scientific applications, including biological activity (Roman, 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-yl]pyrimido[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N6OS2/c1-15-7-8-16(2)30(15)21-10-12-34-24(21)18-13-23-27-11-9-19(32(23)29-18)17-14-28-26-31(25(17)33)20-5-3-4-6-22(20)35-26/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHJTDYYRHUAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CN=C6N(C5=O)C7=CC=CC=C7S6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)

![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)

![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine](/img/structure/B2761877.png)